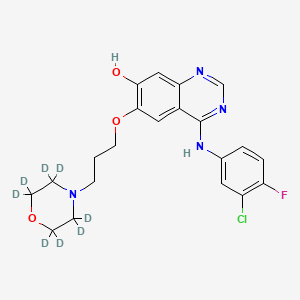
O-Desmethyl gefitinib D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of gefitinib. Gefitinib is a selective small-molecule epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl gefitinib D8 involves the deuterium labeling of O-Desmethyl gefitinib. The formation of O-Desmethyl gefitinib itself is dependent on the activity of the cytochrome P450 enzyme CYP2D6, which catalyzes the demethylation of gefitinib . The deuterium labeling is typically achieved through the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would likely involve multiple steps, including the synthesis of gefitinib, its demethylation to form O-Desmethyl gefitinib, and subsequent deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
O-Desmethyl gefitinib D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can lead to the formation of different derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
O-Desmethyl gefitinib D8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of gefitinib.
Biology: Employed in biological studies to investigate the effects of gefitinib and its metabolites on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of gefitinib in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor
Wirkmechanismus
O-Desmethyl gefitinib D8 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: The parent compound of O-Desmethyl gefitinib D8, used in the treatment of non-small cell lung cancer.
Afatinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C21H22ClFN4O3 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2 |
InChI-Schlüssel |
IFMMYZUUCFPEHR-RHDPTBQRSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
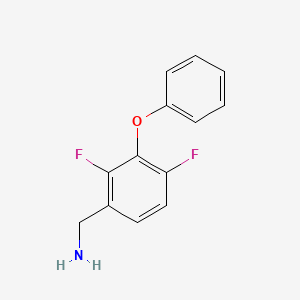
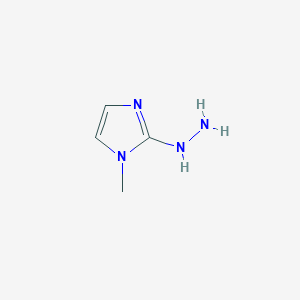
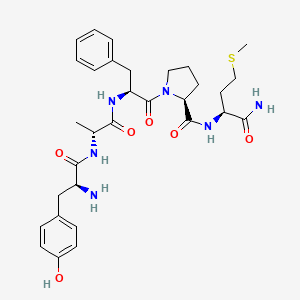
![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
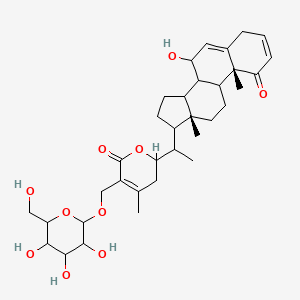
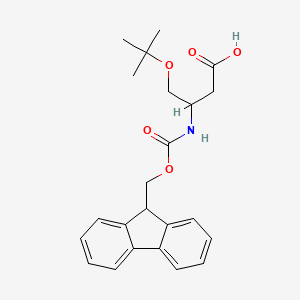
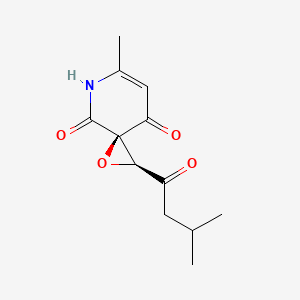
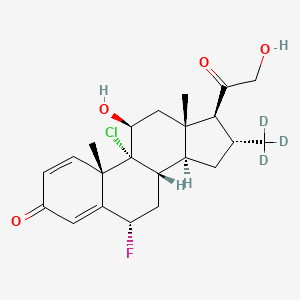
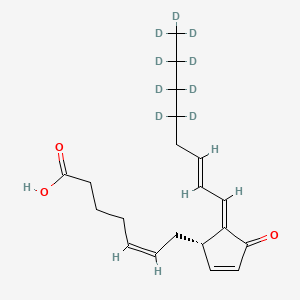
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

